molecular formula C8H14N4OS B12058897 Metribuzin D3

Metribuzin D3

Cat. No.: B12058897
M. Wt: 217.31 g/mol
InChI Key: FOXFZRUHNHCZPX-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metribuzin D3 involves the replacement of the S-methyl protons in metribuzin with deuterium. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets analytical standards for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Metribuzin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metribuzin D3 is widely used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to achieve accurate and precise measurements .

In addition to its use in analytical chemistry, this compound is also employed in environmental studies to monitor the degradation and transformation of metribuzin in soil and water. It helps in understanding the environmental fate and behavior of metribuzin, contributing to the development of better agricultural practices and environmental protection measures .

Mechanism of Action

Metribuzin D3, like its non-labeled counterpart, inhibits photosynthesis by disrupting photosystem II. It competes with plastoquinone at the QB-binding site on the D1 protein, inhibiting electron transport from QA to QB. This disruption leads to photooxidation and ultimately plant death . The deuterium labeling does not alter the mechanism of action but allows for more precise analytical measurements in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical chemistry. The isotope labeling allows for more accurate quantification of metribuzin residues in environmental and agricultural samples, overcoming matrix effects that can bias results in traditional mass spectrometry analyses .

Properties

Molecular Formula

C8H14N4OS

Molecular Weight

217.31 g/mol

IUPAC Name

4-amino-6-tert-butyl-3-(trideuteriomethylsulfanyl)-1,2,4-triazin-5-one

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3/i4D3

InChI Key

FOXFZRUHNHCZPX-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=NN=C(C(=O)N1N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SC

Origin of Product

United States

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